Cas no 392-09-6 (Methyl 2-fluoro-4-nitrobenzoate)
Methyl 2-fluoro-4-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-fluoro-4-nitrobenzoate
- METHYL 2-FLUORO-4-NITROBENZENECARBOXYLATE
- Methyl-2-fluoro-4-nitrobenzoate
- 2-Fluoro-4-nitrobenzoic acid methyl ester
- Benzoic acid, 2-fluoro-4-nitro-, methyl ester
- KSC495I2T
- KJCVCRCYCOWPFY-UHFFFAOYSA-N
- AB2904
- SBB092414
- CM12775
- AB45246
- 2-fluoro-4-nitro-benzoic acid methyl es
- A20484
- DTXSID70192441
- MFCD08444028
- benzoic acid, 2-fluoro-4-nitro-, methyl ester;2-fluoro-4-nitrobenzoic acid methyl ester;
- AKOS005072444
- 2-fluoro-4-nitro-benzoic acid methyl ester
- EINECS 206-873-6
- 392-09-6
- Methyl2-fluoro-4-nitrobenzoate
- CS-W005079
- SCHEMBL1459233
- UNII-L54H5WG7HG
- NS00030544
- AM20061018
- L54H5WG7HG
- EN300-107563
- SY046551
- EA-0715
- DTXCID80114932
-
- MDL: MFCD08444028
- Inchi: 1S/C8H6FNO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3
- InChI Key: KJCVCRCYCOWPFY-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C(=O)OC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 199.02800
- Monoisotopic Mass: 199.02808583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 72.1
Experimental Properties
- Density: 1.388
- Melting Point: 73-75°C
- Boiling Point: 314.6°C at 760 mmHg
- PSA: 72.12000
- LogP: 2.04370
Methyl 2-fluoro-4-nitrobenzoate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
Methyl 2-fluoro-4-nitrobenzoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methyl 2-fluoro-4-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 046852-100g |
Methyl 2-fluoro-4-nitrobenzoate |
392-09-6 | >95% | 100g |
8403.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 046852-25g |
Methyl 2-fluoro-4-nitrobenzoate |
392-09-6 | >95% | 25g |
2730.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OD164-5g |
Methyl 2-fluoro-4-nitrobenzoate |
392-09-6 | 97% | 5g |
294.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OD164-250mg |
Methyl 2-fluoro-4-nitrobenzoate |
392-09-6 | 97% | 250mg |
52CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OD164-25g |
Methyl 2-fluoro-4-nitrobenzoate |
392-09-6 | 97% | 25g |
1315CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OD164-1g |
Methyl 2-fluoro-4-nitrobenzoate |
392-09-6 | 97% | 1g |
104.0CNY | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M841330-1g |
Methyl 2-fluoro-4-nitrobenzoate |
392-09-6 | 97% | 1g |
81.90 | 2021-05-17 | |
| TRC | M305550-100mg |
Methyl 2-fluoro-4-nitrobenzoate |
392-09-6 | 100mg |
$64.00 | 2023-05-17 | ||
| TRC | M305550-250mg |
Methyl 2-fluoro-4-nitrobenzoate |
392-09-6 | 250mg |
$75.00 | 2023-05-17 | ||
| TRC | M305550-500mg |
Methyl 2-fluoro-4-nitrobenzoate |
392-09-6 | 500mg |
$87.00 | 2023-05-17 |
Methyl 2-fluoro-4-nitrobenzoate Suppliers
Methyl 2-fluoro-4-nitrobenzoate Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on Methyl 2-fluoro-4-nitrobenzoate
Recent Advances in the Application of Methyl 2-fluoro-4-nitrobenzoate (CAS: 392-09-6) in Chemical Biology and Pharmaceutical Research
Methyl 2-fluoro-4-nitrobenzoate (CAS: 392-09-6) has emerged as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its role as a key building block in the construction of fluorinated aromatic compounds, which are increasingly important in drug design due to their enhanced metabolic stability and bioavailability. This research brief consolidates the latest findings on the applications, synthetic methodologies, and biological activities associated with this compound.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methyl 2-fluoro-4-nitrobenzoate in the synthesis of novel kinase inhibitors. The fluorine atom at the 2-position was found to significantly improve binding affinity to target proteins, while the nitro group facilitated further functionalization through reduction and subsequent derivatization. Researchers utilized this compound to develop a series of potent and selective inhibitors for EGFR mutants, showing promising results in preclinical models of non-small cell lung cancer.
In the field of radiopharmaceuticals, a recent breakthrough reported in Nuclear Medicine and Biology (2024) described the use of Methyl 2-fluoro-4-nitrobenzoate as a precursor for 18F-labeled PET tracers. The compound's nitro group allowed for efficient radiofluorination via nucleophilic aromatic substitution, yielding high-specific-activity tracers for imaging neurodegenerative diseases. This development addresses the growing need for improved diagnostic tools in neurology and oncology.
From a synthetic chemistry perspective, several innovative approaches to modifying Methyl 2-fluoro-4-nitrobenzoate have been reported. A 2024 Organic Letters publication detailed a photocatalytic method for the selective reduction of the nitro group while preserving the ester functionality, enabling streamlined access to valuable amino derivatives. Concurrently, researchers have developed novel palladium-catalyzed cross-coupling reactions that leverage the reactivity of both the fluorine and nitro substituents.
The compound's safety profile and environmental impact have also been subjects of recent investigation. A comprehensive toxicological assessment published in Chemical Research in Toxicology (2023) established that Methyl 2-fluoro-4-nitrobenzoate exhibits low acute toxicity but requires proper handling due to potential sensitization effects. These findings have important implications for industrial-scale applications and regulatory considerations.
Looking forward, the unique properties of Methyl 2-fluoro-4-nitrobenzoate position it as a critical tool in the development of next-generation therapeutics. Ongoing research explores its potential in PROTAC (proteolysis targeting chimera) design and as a scaffold for covalent inhibitors. The compound's versatility and the recent methodological advances in its manipulation suggest it will remain a focus of chemical biology research in the coming years.
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